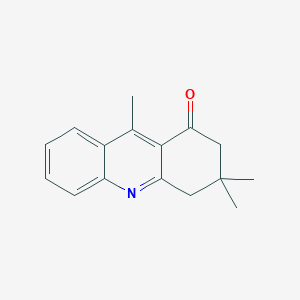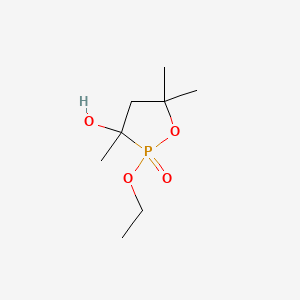
3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by its unique structure, which includes three methyl groups and a dihydroacridinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline and acetone.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under controlled conditions, often involving heating and the use of a dehydrating agent like phosphorus oxychloride.
Reduction: The resulting product is reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated acridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride are used for halogenation.
Major Products
Oxidation: Acridone derivatives.
Reduction: Saturated acridine derivatives.
Substitution: Halogenated acridine compounds.
Wissenschaftliche Forschungsanwendungen
3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate with DNA.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It serves as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one involves:
DNA Intercalation: The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Pathways Involved: The compound may affect pathways related to cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound of the acridine family.
9-Aminoacridine: Known for its use as a fluorescent dye and antiseptic.
Acridone: An oxidized derivative of acridine with potential therapeutic applications.
Uniqueness
3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its lipophilicity and potential interactions with biological targets.
Eigenschaften
Molekularformel |
C16H17NO |
|---|---|
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
3,3,9-trimethyl-2,4-dihydroacridin-1-one |
InChI |
InChI=1S/C16H17NO/c1-10-11-6-4-5-7-12(11)17-13-8-16(2,3)9-14(18)15(10)13/h4-7H,8-9H2,1-3H3 |
InChI-Schlüssel |
XSNVNXWXTVHWSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC3=CC=CC=C13)CC(CC2=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-cyclohexyl-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10805333.png)
![2-[3-(6-Amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenoxy]acetamide](/img/structure/B10805339.png)
![3-amino-N-(2,6-dichlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B10805346.png)
![Ethyl 4-(3-chloro-6-fluorobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate](/img/structure/B10805348.png)
![1-(2-Fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine](/img/structure/B10805352.png)
![2-[[5-(4-Bromophenyl)furan-2-yl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B10805353.png)
![5-[(2-Methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10805381.png)
![N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10805387.png)

![N-[4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide](/img/structure/B10805402.png)



